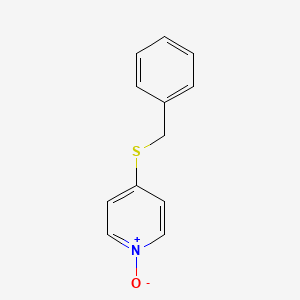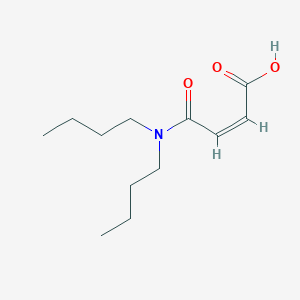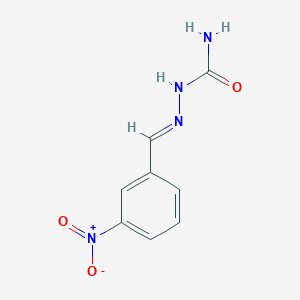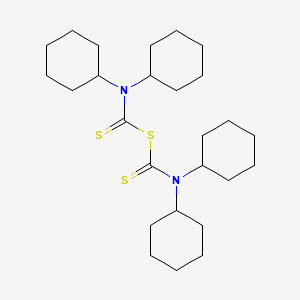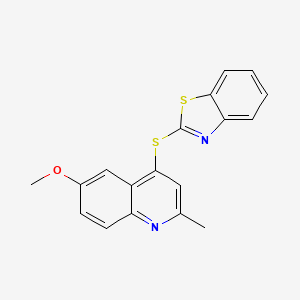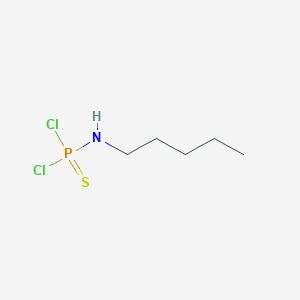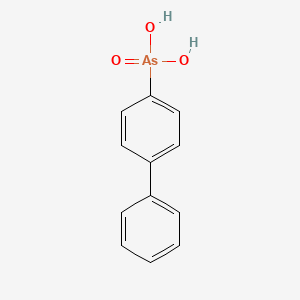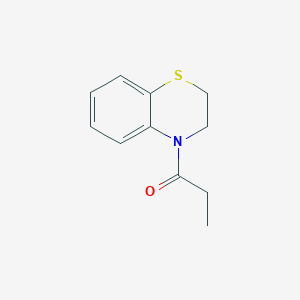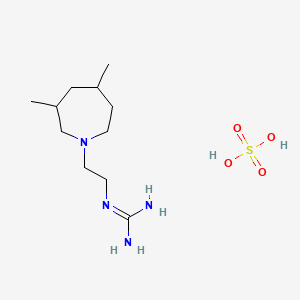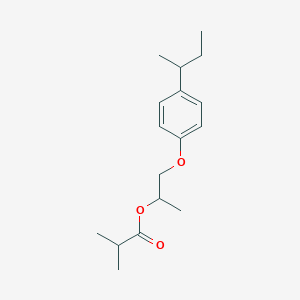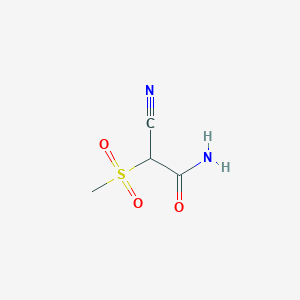![molecular formula C10H8N4O2S B14736144 3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione is a heterocyclic compound that contains both pyridine and thione functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the thione moiety in its structure makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione typically involves the reaction of 3-nitro-2-aminopyridine with a suitable thionating agent. One common method involves the use of phosphorus pentasulfide (P2S5) as the thionating agent. The reaction is carried out under reflux conditions in an inert solvent such as toluene or xylene. The general reaction scheme is as follows:
- Dissolve 3-nitro-2-aminopyridine in an inert solvent.
- Add phosphorus pentasulfide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter off the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative thionating agents such as Lawesson’s reagent may be employed to optimize the reaction conditions and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The thione moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and interactions due to its reactive functional groups.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione involves its interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can alkylate DNA, leading to the inhibition of DNA replication and cell proliferation. Additionally, the thione moiety can interact with thiol groups in proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3-nitro-2-pyridinyl)amino]propanenitrile
- 3-[(3-nitro-2-pyridinyl)amino]benzoic acid
- 3-[(3-nitro-2-pyridinyl)amino]pyridine
Uniqueness
3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione is unique due to the presence of both the nitro group and the thione moiety in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its ability to interact with biological macromolecules and its potential as an antitumor agent further distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C10H8N4O2S |
|---|---|
Peso molecular |
248.26 g/mol |
Nombre IUPAC |
3-[(3-nitropyridin-2-yl)amino]-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H8N4O2S/c15-14(16)8-4-2-5-11-9(8)13-7-3-1-6-12-10(7)17/h1-6H,(H,11,13)(H,12,17) |
Clave InChI |
FQSCFKUELTWPPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)NC2=CC=CNC2=S)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


